Ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate is a chemical compound notable for its unique structure, which features a hydrazinylidene group linked to a dichlorophenyl ring. This compound has garnered attention in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. Its molecular formula is with a molecular weight of 295.5 g/mol. The compound is characterized by the presence of two chlorine atoms, which contribute to its reactivity and biological activity .
Research indicates that ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action involves interactions with specific molecular targets, potentially modulating enzyme activity and influencing cellular pathways. These properties make it a candidate for further exploration in drug development.
The synthesis of ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 2,5-dichlorophenylhydrazine. This reaction is generally facilitated by a base such as sodium hydroxide and requires refluxing for several hours to ensure complete conversion into the desired product. On an industrial scale, continuous flow processes may be employed to enhance efficiency and yield through automated reactors that precisely control reaction conditions .
Ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate has diverse applications:
The interaction studies of ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate reveal its capacity to bind to specific enzymes or receptors. This binding may modulate their activity, leading to various biological effects. The precise molecular targets and pathways involved depend on the context of its application, highlighting the need for further research to elucidate these interactions fully .
Several compounds exhibit structural similarities to ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | 385425-15-0 | 0.55 |
6-Chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one | 2095779-74-9 | 0.56 |
3-Chloro-5-methoxy-1-methyl-1H-indazole | 1446410-04-3 | 0.56 |
5-Chloro-6-methoxy-1H-indazole | 1082041-58-4 | 0.55 |
3-Chloro-4-methoxy-1-methyl-1H-indazole | 1780480-20-7 | 0.54 |
These compounds share structural features but differ in their functional groups and biological activities. The distinct hydrazinylidene linkage and dichlorophenyl substitution in ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate contribute to its unique reactivity and potential applications compared to these similar compounds .
The IUPAC name ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate reflects its substituent positions and stereochemistry. Key components include:
The systematic identifier C$${10}$$H$$9$$Cl$$3$$N$$2$$O$$_2$$ (molecular weight: 295.5 g/mol) aligns with PubChem’s classification for analogous hydrazone derivatives. The compound’s Canonical SMILES, CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)Cl, confirms the spatial arrangement of substituents.
The molecule adopts a planar conformation due to conjugation across the hydrazone (-N=N-) and acetate (-COO-) groups. Key geometric parameters include:
Parameter | Value |
---|---|
C=N bond length | 1.28 Å (typical for hydrazones) |
N-N bond length | 1.38 Å |
Dihedral angle (C-Cl⋯Cl-C) | 120° (minimizes steric strain) |
The E-configuration places the chloro group and phenyl ring on opposite sides of the hydrazone double bond, as shown in the 3D conformer models from PubChem. This geometry reduces steric hindrance between the 2,5-dichlorophenyl group and the ethyl ester.
While direct X-ray crystallography data for this compound is limited, analogous structures (e.g., 2,4-dichlorophenyl derivatives) reveal:
These interactions stabilize the crystal lattice and influence melting points (~94–102°C).
Comparative studies highlight how substituent positions affect physicochemical properties:
Key trends: